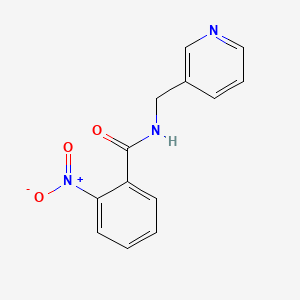

2-nitro-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

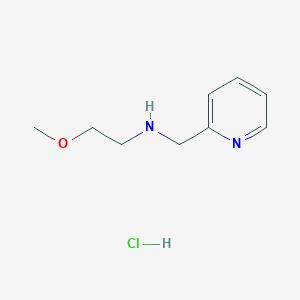

“2-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the empirical formula C12H9N3O3 . It has a molecular weight of 243.22 .

Synthesis Analysis

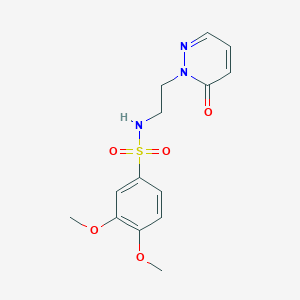

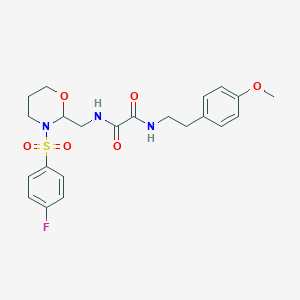

The synthesis of benzamides, including “2-nitro-N-(pyridin-3-ylmethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized .Molecular Structure Analysis

The molecular structure of “2-nitro-N-(pyridin-3-ylmethyl)benzamide” can be represented by the SMILES stringO=N+C1=C(C(NC2=NC=CC=C2)=O)C=CC=C1 . The InChI key is OSCGFJLUUDMUFI-UHFFFAOYSA-N .

Applications De Recherche Scientifique

C-H Amination

- Directing Group for C-H Bond Amination : The use of pyridine derivatives as directing groups in C-H amination has been demonstrated. For instance, 2-(Pyridin-2-yl)aniline has been employed as a novel directing group to promote C-H amination mediated by cupric acetate. This method allows for effective amination of the β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing the potential utility of pyridine-based compounds in facilitating similar transformations (Hong-Yi Zhao et al., 2017).

Synthesis of Pyridyl Benzamides

- Efficient Synthesis of Pyridyl Benzamides : Research has shown efficient methods to synthesize pyridyl benzamides from 2-aminopyridines and nitroolefins. This reaction, catalyzed by rare-earth metals, generates products with a broad substrate scope in moderate to excellent yields without external oxidants. Such reactions underscore the versatility of pyridine and benzamide derivatives in synthetic chemistry (Zhengwang Chen et al., 2018).

Polymerization Catalysts

- Polymerization by Nickel Complexes : Nickel complexes with pyridine-based ligands have been utilized as catalysts for ethylene polymerization, indicating the potential of pyridine derivatives in the development of polymerization catalysts. These complexes have shown high activities towards ethylene polymerization, producing branched polyethylenes (Wen‐Hua Sun et al., 2012).

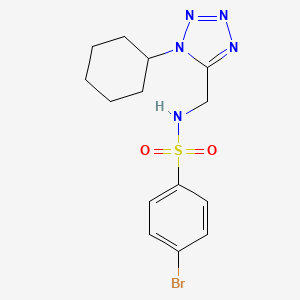

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been studied, providing insights into the orientation of pyridine rings relative to benzene rings. Such analyses are crucial for understanding the molecular geometry and interactions of these compounds (G. Artheswari et al., 2019).

Photocatalysis

- Selective Oxidation Catalyzed by Polyimide Films : Pyridine derivatives have been involved in the selective oxidation of benzyl alcohol to benzaldehyde, facilitated by polyimide films. This demonstrates the application of pyridine-based compounds in photocatalytic processes (Jingmiao Yi et al., 2015).

Orientations Futures

Benzamides and their derivatives have shown potential in various fields, especially in medicinal chemistry . They have been used in the synthesis of therapeutic agents and exhibit a broad spectrum of biological properties . Therefore, future research could focus on exploring the potential applications of “2-nitro-N-(pyridin-3-ylmethyl)benzamide” in medicinal chemistry and other related fields .

Propriétés

IUPAC Name |

2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFATDRGTMWFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)

![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)

![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2705487.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)